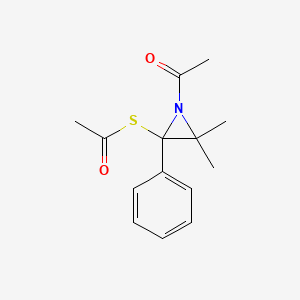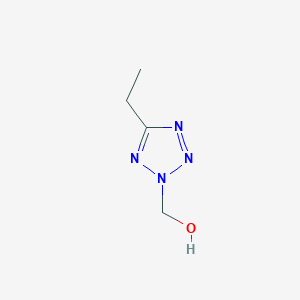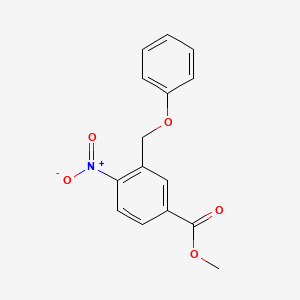
Methyl 4-nitro-3-(phenoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-nitro-3-(phenoxymethyl)benzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenoxymethyl group (-OCH2C6H5) attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-3-(phenoxymethyl)benzoate typically involves the nitration of methyl 3-(phenoxymethyl)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-nitro-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride).
Substitution: Strong bases (e.g., sodium hydroxide) or nucleophiles (e.g., amines).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products:
Reduction: Methyl 4-amino-3-(phenoxymethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4-nitro-3-(phenoxymethyl)benzoic acid
Applications De Recherche Scientifique
Methyl 4-nitro-3-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of methyl 4-nitro-3-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparaison Avec Des Composés Similaires
Methyl 3-nitrobenzoate: Lacks the phenoxymethyl group, making it less versatile in certain reactions.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of the phenoxymethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 4-nitro-3-(phenoxymethyl)benzoate is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
88071-94-7 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 4-nitro-3-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)11-7-8-14(16(18)19)12(9-11)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clé InChI |
BBJPEQQNFNAAHW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
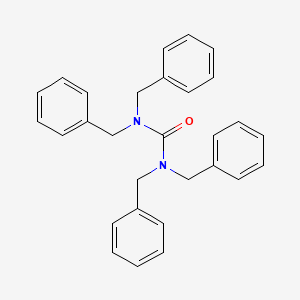
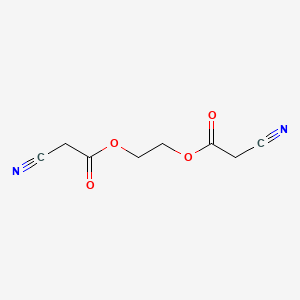
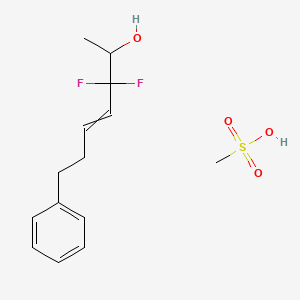
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
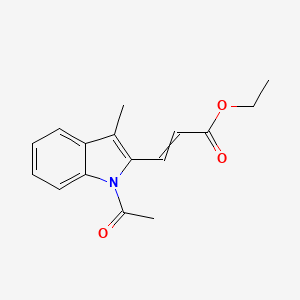
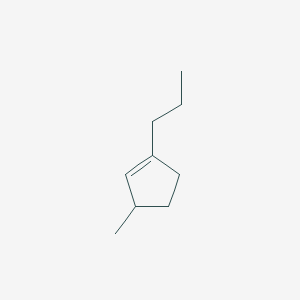
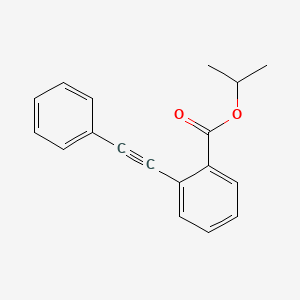
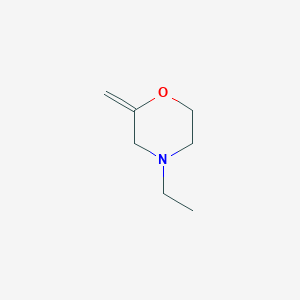
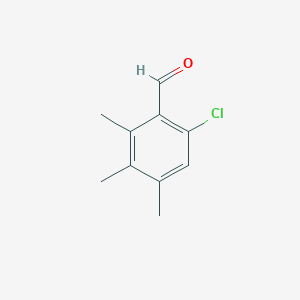
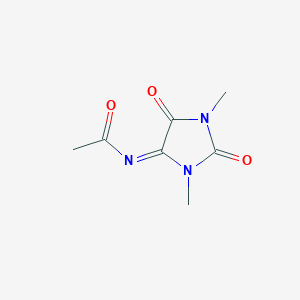
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
